molecular formula C11H9BrF4O B14053629 1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14053629
M. Wt: 313.09 g/mol
InChI Key: RWSYGAQCZLRKSH-UHFFFAOYSA-N
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Description

1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoromethylbenzene and 3-bromopropanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the propanone moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. Reaction conditions often involve specific temperatures and solvents to achieve desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative.

Scientific Research Applications

1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application. For example, in biological systems, it may bind to active sites of enzymes, inhibiting or modulating their activity.

    Pathways Involved: The pathways involved can include signal transduction, metabolic processes, or cellular responses, depending on the context of its use.

Comparison with Similar Compounds

1-(2,6-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:

    1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one: This compound has a chlorine atom instead of bromine, which can affect its reactivity and applications.

    1-(2,6-Bis(difluoromethyl)phenyl)-3-iodopropan-1-one:

    1-(2,6-Bis(difluoromethyl)phenyl)-3-fluoropropan-1-one: Fluorine substitution can further modify the compound’s properties and reactivity.

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2,6-bis(difluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c12-5-4-8(17)9-6(10(13)14)2-1-3-7(9)11(15)16/h1-3,10-11H,4-5H2

InChI Key

RWSYGAQCZLRKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)C(=O)CCBr)C(F)F

Origin of Product

United States

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